molecular formula C9H20Cl2N2O B2737543 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2055761-19-6

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

货号: B2737543
CAS 编号: 2055761-19-6
分子量: 243.17
InChI 键: DNEMBMRUCXTRGW-OXOJUWDDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Spirocyclic Amines in Medicinal Chemistry

The integration of spirocyclic scaffolds into drug discovery began in earnest during the mid-20th century, driven by the need for molecules with enhanced conformational rigidity and stereochemical complexity. Early examples, such as β-vetivone—a spiro[4.5]decane derivative isolated from vetiver oil in 1939—highlighted the structural novelty of spirocycles, though their medicinal potential remained unexplored for decades. The 1960s marked a turning point with the synthesis of spirocyclic alkaloids like histrionicotoxin, which demonstrated neuroactive properties, spurring interest in their pharmacological applications.

By the 1990s, advances in synthetic methodologies enabled the systematic exploration of spirocyclic amines. These compounds gained prominence for their ability to occupy underutilized regions of chemical space, offering improved selectivity and reduced off-target effects compared to planar aromatic systems. The inherent three-dimensionality of spirocycles, such as the 8-azaspiro[4.5]decane core, allowed precise control over molecular conformation, critical for interactions with biomacromolecules like G protein-coupled receptors (GPCRs) and enzymes.

Evolution of Research on Oxaspiro[4.5]decane Derivatives

Oxaspiro[4.5]decane derivatives emerged as a focal point in the 2000s, with researchers leveraging their hybrid spirocyclic-oxetane frameworks to address challenges in solubility and metabolic stability. A landmark study in 2009 demonstrated the efficacy of spirocyclic secondary amine-derived ureas as potent soluble epoxide hydrolase (sEH) inhibitors, with the spiro[4.5]decane core playing a pivotal role in maintaining enzymatic selectivity. The oxetane ring, in particular, was shown to enhance hydrogen-bonding interactions while reducing lipophilicity, a balance critical for oral bioavailability.

Recent synthetic innovations, such as enantioselective Diels-Alder cyclizations and transition metal-catalyzed spiroannulations, have expanded access to stereochemically defined oxaspiro[4.5]decanes. For example, the stereospecific synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine exploits chiral auxiliaries to achieve >99% enantiomeric excess, ensuring consistency in preclinical evaluations.

Table 1: Key Properties of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride

Property Value Source
Molecular Formula C₉H₁₈N₂O·2HCl
Molecular Weight 170.25 g/mol (free base)
CAS Registry Number 1801767-25-8 (free base)
2055761-19-6 (dihydrochloride)
Synthetic Route Stereoselective spiroannulation

Significance of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine in Modern Research

The This compound exemplifies the strategic application of spirocyclic amines in addressing contemporary drug discovery challenges. Its rigid spiroarchitecture confers resistance to cytochrome P450-mediated metabolism, a common issue with flexible amine-containing drugs. The compound’s dihydrochloride salt form enhances aqueous solubility, facilitating formulation for in vivo studies.

Recent applications include its use as a building block in kinase inhibitor development, where the spirocyclic core improves binding affinity to ATP pockets while minimizing interactions with off-target kinases. For instance, derivatives of this scaffold have shown promise as allosteric inhibitors of SHP2 phosphatase, a therapeutic target in oncology, by stabilizing inactive conformations of the enzyme.

Structural Advantages :

  • The 8-azaspiro[4.5]decane system imposes a 120° dihedral angle between the oxetane and piperidine rings, optimizing van der Waals interactions in hydrophobic binding pockets.
  • The (3S,4S) stereochemistry ensures complementary hydrogen bonding with residues in enzymatic active sites, as demonstrated in molecular dynamics simulations.

属性

IUPAC Name

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMBMRUCXTRGW-OXOJUWDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the use of commercially available reagents. One reported method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for large-scale production. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

科学研究应用

Pharmacological Potential

Recent studies have highlighted the compound's role as a potential inhibitor of the SHP2 enzyme, which is implicated in various cancers. The discovery of related compounds has shown that modifications to this structure can enhance its potency and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry reported on the development of a series of pyrazolopyrimidinones based on this scaffold, demonstrating significant inhibitory activity against SHP2 with favorable pharmacokinetic profiles .

Drug Development

The compound serves as a valuable intermediate in the synthesis of new therapeutic agents targeting various diseases, particularly cancers and neurological disorders.

Application AreaDescription
Cancer TreatmentDevelopment of SHP2 inhibitors for targeted cancer therapies
NeuroprotectionPotential use in formulations aimed at neurodegenerative diseases
Chemical SynthesisIntermediate for synthesizing related bioactive compounds

Research Reagents

Due to its unique structure, (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is utilized as a research reagent in laboratories focusing on medicinal chemistry and pharmacology.

作用机制

The mechanism of action of (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an enzyme inhibitor, blocking the activity of a target enzyme and thereby modulating a biochemical pathway .

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereochemical Variants

The compound has three diastereomers, differing in stereochemistry at positions 3 and 4:

Compound Name Configuration CAS Number Key Properties
(3S,4S)-Isomer (Target Compound) 3S,4S 2055761-19-6 Preferred in SHP2 inhibitors; optimal stereochemistry for target binding
(3S,4R)-Isomer (HE-6568) 3S,4R 2306246-49-9 Reduced activity in SHP2 inhibition assays; used in structure-activity studies
(3R,4R)-Isomer (HE-6730) 3R,4R 2227197-87-5 Lower solubility; limited therapeutic relevance
(3R,4S)-Isomer (JT-4975) 3R,4S 2306255-28-5 Intermediate in non-SHP2 pathways; under investigation

Key Insight : The (3S,4S) configuration is critical for maintaining the spatial arrangement required for allosteric SHP2 binding, while other isomers show diminished potency .

Functional Group and Ring Modifications

A. Spiro[4.5] vs. Spiro[5.5] Systems
  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS: 2055761-19-6): Larger spiro[5.5] ring increases molecular weight (MW: ~313.4 g/mol) and alters conformational flexibility.
B. Heteroatom Substitutions
  • 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 2177266-22-5): Fluorine atoms increase lipophilicity (LogP ~1.8 vs. ~0.5 for the target compound) and metabolic stability .
C. Salt Forms
  • 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS: 1651840-84-4):
    • Oxalate salt improves crystallinity but has lower aqueous solubility (~5 mg/mL) compared to the dihydrochloride form (~20 mg/mL) .

生物活性

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its efficacy against various pathogens.

The molecular formula for this compound is C9H18N2OC_9H_{18}N_2O with a molecular weight of approximately 174.25 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC9H18N2O
Molecular Weight174.25 g/mol
CAS Number2055761-19-6
SolubilitySoluble in water

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant (MDR) strains.

  • Mechanism of Action : The compound acts primarily by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
  • Efficacy Against Pathogens :
    • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL.
    • Gram-negative bacteria : Demonstrated effectiveness against Escherichia coli and Klebsiella pneumoniae, with MICs ranging from 1 to 4 μg/mL.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

  • A mouse model demonstrated that this compound significantly reduced bacterial load in infections caused by Staphylococcus aureus, showcasing its potential for therapeutic applications in treating bacterial infections.

Study 1: Dual Inhibitors of Bacterial Topoisomerases

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the compound's role as a dual inhibitor of bacterial topoisomerases GyrB and ParE. The findings indicated that compounds similar to (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan exhibited potent antibacterial activity against MDR strains, with favorable pharmacokinetic profiles .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on the structure–activity relationship revealed that modifications to the spirocyclic structure could enhance antibacterial potency and selectivity for bacterial targets while minimizing toxicity to human cells . This suggests a pathway for optimizing the compound for clinical use.

常见问题

Q. Example Table: Reaction Optimization Parameters

ParameterRange TestedOptimal ValueImpact on Yield
Temperature25°C–80°C60°C+35%
SolventDCM, THF, EtOAcTHF+20%
CatalystPd/C, NiCl₂, NonePd/C (5% w/w)+40%

Advanced: How to resolve contradictions in reported biological activity data for spirocyclic amines?

Answer:

  • Comparative Structural Analysis: Compare with analogs like 4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid to identify structure-activity relationships (SAR) .
  • Assay Standardization: Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Computational Modeling: Use QSAR to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition or receptor-binding studies) .

Basic: What pharmacological screening strategies are recommended for this compound?

Answer:

  • In Vitro Binding Assays: Screen against GPCRs or ion channels using fluorescence polarization or SPR .
  • Cytotoxicity Testing: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme Inhibition: Test for inhibition of metabolic enzymes (e.g., cytochrome P450) using fluorogenic substrates .

Advanced: How to design a stability study for this compound under physiological conditions?

Answer:

  • Forced Degradation: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via:
    • LC-MS/MS: Identify degradation products.
    • Kinetic Modeling: Calculate half-life using Arrhenius equations .
  • Buffer Compatibility: Test solubility and stability in PBS, simulated gastric fluid, and plasma .

Basic: What spectroscopic techniques are critical for analyzing impurities in this compound?

Answer:

  • HPLC-UV/ELSD: Quantify impurities >0.1% using gradient elution.
  • LC-HRMS: Identify unknown impurities by exact mass .
  • FT-IR: Detect functional group changes (e.g., amine oxidation to nitro groups) .

Advanced: How can computational tools aid in the development of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking: Predict binding modes to target proteins (e.g., serotonin receptors) using AutoDock or Schrödinger .
  • ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .
  • Synthetic Feasibility: Evaluate retrosynthetic pathways with CAS SciFinder or Reaxys .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。